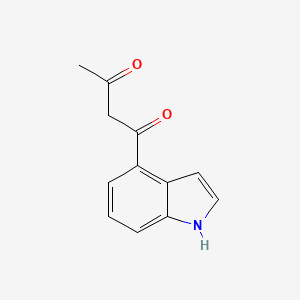

1-(1H-indol-4-yl)-1,3-butanedione

Description

1-(1H-Indol-4-yl)-1,3-butanedione is a β-diketone derivative featuring an indole moiety substituted at the 4-position. The indole ring, a privileged scaffold in medicinal chemistry, suggests possible bioactivity, such as anticancer or neuropharmacological effects, similar to indol-3-yl derivatives (e.g., intermediates for anticancer drugs ).

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(1H-indol-4-yl)butane-1,3-dione |

InChI |

InChI=1S/C12H11NO2/c1-8(14)7-12(15)10-3-2-4-11-9(10)5-6-13-11/h2-6,13H,7H2,1H3 |

InChI Key |

XFNSNAKAEWWMCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=C2C=CNC2=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Substituted 1,3-Butanediones

Halogen-Substituted Derivatives

1-(4-Chlorophenyl)-1,3-butanedione

Hydroxy/Methoxy-Substituted Derivatives

- 1-(2-Hydroxy-5-methoxyphenyl)-1,3-butanedione Synthesis: Prepared via NaOEt-mediated condensation of 2-hydroxy-5-methoxyacetophenone and ethyl acetate (47% yield) . Properties: Polar substituents (OH, OMe) improve solubility in protic solvents, enabling applications in chelation or polymer synthesis.

- 1-(4-Hydroxyphenyl)-1,3-butanedione Structure: Phenolic β-diketone; MW: 178.18 g/mol (C₁₀H₁₀O₃) . Reactivity: The hydroxyl group facilitates hydrogen bonding, relevant to molecular imprinting or sol-gel materials .

Heteroaromatic Substituted Derivatives

- 1-(2-Thienyl)-1,3-butanedione (HTTA) CAS: 3051-27-2; Formula: C₈H₈O₂S; MW: 168.21 g/mol . Applications: Key ligand in lanthanoid solvent extraction; synergizes with calixarenes for high metal selectivity . Key Property: Thiophene’s electron-rich nature enhances metal coordination.

- 1-(Pyridin-4-yl)-1,3-butanedione MW: 163.17 g/mol; MP: 66–67°C; Boiling Point: 291.3°C . Applications: Pyridine’s basicity may stabilize enolate forms, useful in catalysis or coordination chemistry.

Fluorinated Analogues

Indole-Based Analogues

- (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Synthesis: Derived from 1H-indole via substitutions and condensation . Applications: Intermediate in anticancer drug synthesis; indole’s planar structure aids DNA intercalation.

Data Table: Comparative Analysis of Key Analogues

Research Findings and Functional Insights

- Electronic Effects: Electron-withdrawing groups (Cl, NO₂, CF₃) lower pKa values, enhancing enolate formation for metal coordination .

- Solubility : Hydroxy/methoxy groups improve aqueous solubility, while aromatic/heteroaromatic rings favor organic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.